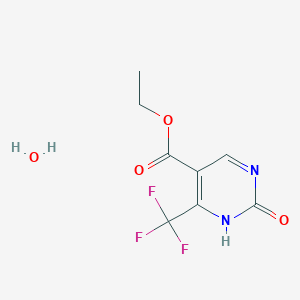

2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate

説明

2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate is a useful research compound. Its molecular formula is C8H9F3N2O4 and its molecular weight is 254.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate (CAS No. 1208081-14-4) is a pyrimidine derivative with significant potential in pharmaceutical development, agricultural chemistry, and biochemical research. This compound exhibits various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C8H7F3N2O3

- Molecular Weight : 236.15 g/mol

- CAS Number : 1208081-14-4

Biological Applications

The biological activity of this compound has been explored in various contexts, primarily focusing on its roles in drug development and agricultural applications.

Pharmaceutical Development

- Anti-inflammatory Activity : Research indicates that derivatives of pyrimidine compounds can exhibit significant anti-inflammatory effects. The compound has been noted for its role as an intermediate in synthesizing anti-inflammatory drugs, enhancing therapeutic efficacy against conditions like arthritis and other inflammatory disorders .

- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against several strains of bacteria. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anticancer Potential : The compound's structural characteristics make it a candidate for anticancer drug development. Research has indicated that related pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis, particularly in cells expressing specific oncogenes .

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its trifluoromethyl group enhances the efficacy of these agents while minimizing environmental impact .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including 2-hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester. Results indicated significant inhibition zones against tested bacterial strains, comparable to standard antibiotics like ceftriaxone .

- Anticancer Activity Assessment : In vitro studies assessed the anticancer effects of this compound on human cancer cell lines. The results showed that it could effectively inhibit cell growth and trigger apoptosis through specific pathways involving EGFR signaling .

Table 1: Biological Activities of 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester

科学的研究の応用

Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory Drugs : It has been utilized in developing compounds that target inflammatory pathways, enhancing therapeutic efficacy in treating conditions like arthritis and other inflammatory diseases.

- Antiviral Agents : Research indicates its potential in synthesizing antiviral drugs, particularly those targeting viral replication processes.

Case Study: Synthesis of Antiviral Compounds

A study demonstrated the effectiveness of 2-hydroxy-4-trifluoromethyl-pyrimidine derivatives in inhibiting viral replication in vitro. The compound's unique trifluoromethyl group contributes to its enhanced biological activity, making it a promising candidate for further development in antiviral therapies.

Agricultural Chemistry

In the field of agrochemicals, this compound serves multiple purposes:

- Herbicides and Fungicides : It is used to formulate effective herbicides and fungicides that provide pest control while minimizing environmental impact.

- Pesticide Development : The compound’s stability and reactivity make it suitable for developing new classes of pesticides that are both effective and environmentally friendly.

Data Table: Agrochemical Applications

| Application Type | Compound Use | Environmental Impact |

|---|---|---|

| Herbicides | Effective against broadleaf weeds | Low toxicity to non-target species |

| Fungicides | Control of fungal pathogens | Reduced runoff potential |

Material Science

The compound is explored for its potential in creating advanced materials:

- Polymers and Coatings : Its chemical properties enable the development of durable polymers and coatings with enhanced resistance to environmental degradation.

Case Study: Development of Coatings

Research highlighted the use of 2-hydroxy-4-trifluoromethyl-pyrimidine derivatives in formulating coatings that exhibit superior resistance to UV radiation and moisture, extending the lifespan of materials used in construction and automotive applications.

Biochemical Research

In biochemical research, the compound plays a significant role:

- Enzyme Interactions : It aids researchers in studying enzyme interactions and metabolic pathways, contributing to a better understanding of complex biological systems.

- Targeted Therapies : The insights gained from studies involving this compound can lead to the development of targeted therapies for various diseases.

Data Table: Research Applications

| Research Focus | Application | Outcome |

|---|---|---|

| Enzyme Studies | Investigating enzyme kinetics | Enhanced understanding of metabolic pathways |

| Drug Development | Targeting specific biological pathways | Identification of novel therapeutic targets |

Fluorinated Compound Synthesis

The trifluoromethyl group enhances the stability and reactivity of this compound, making it valuable for synthesizing other fluorinated compounds with unique properties. This characteristic is particularly beneficial for developing new pharmaceuticals and agrochemicals that require enhanced efficacy.

化学反応の分析

Nucleophilic Substitution Reactions

The trifluoromethyl group at position 4 and ester moiety at position 5 enable selective functionalization:

Reaction with Hydrazine Hydrate

Refluxing the compound with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol yields two primary products:

-

3-Amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide (via ester-to-hydrazide conversion)

-

Pyridothienopyrimidine derivatives (via Thorpe–Ziegler cyclization under anhydrous conditions) .

Conditions :

| Reagent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux | 3–4 h | 72–85% |

Condensation Reactions

The hydroxyl group at position 2 participates in condensation with aldehydes:

Formation of Hydrazones

Treatment with aromatic aldehydes (e.g., benzaldehyde, thiophene-2-carboxaldehyde) generates hydrazones (6a–d), which undergo intramolecular cyclization to form pyridothienopyrimidines (7a–d) .

Key Example :

-

Benzaldehyde Condensation :

Cyclization Reactions

Thorpe–Ziegler Cyclization

Hydrazones derived from the parent compound cyclize in the presence of triethyl orthoformate to form pyridothienopyrimidine derivatives (8a–d) :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Hydrazone 6a | Triethyl orthoformate | Pyridothienopyrimidine 8a | 65% |

| Hydrazone 6b | Triethyl orthoformate | Pyridothienopyrimidine 8b | 71% |

Hydrolysis and Esterification

Saponification :

Treatment with ethanolic NaOH converts the ethyl ester to a carboxylic acid (21), which reacts further with acetic anhydride or triethyl orthoformate :

| Reaction Pathway | Reagent | Product |

|---|---|---|

| Ester → Carboxylic Acid | NaOH (ethanol) | 3-Amino-6-(2-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carboxylic acid |

| Carboxylic Acid → Oxazinone | Acetic anhydride | 2-Methyl-7-(2-thienyl)-9-trifluoromethylpyrido[3’,2’:4,5]thieno[3,2-d]oxazin-4-one |

Stability Under Thermal Conditions

The compound decomposes at temperatures >200°C, releasing CO₂ and forming trifluoromethylpyrimidine residues. Thermal gravimetric analysis (TGA) shows a mass loss of 42% between 200–250°C .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Functional Group Modified |

|---|---|---|

| Nucleophilic Substitution | Hydrazine hydrate, ethanol | Ester → Hydrazide |

| Condensation | Aromatic aldehydes, reflux | Hydroxyl → Hydrazone |

| Cyclization | Triethyl orthoformate, Δ | Hydrazone → Pyridothienopyrimidine |

| Hydrolysis | NaOH, ethanol | Ester → Carboxylic Acid |

特性

IUPAC Name |

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3.H2O/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11;/h3H,2H2,1H3,(H,12,13,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDYMANTTHSEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。